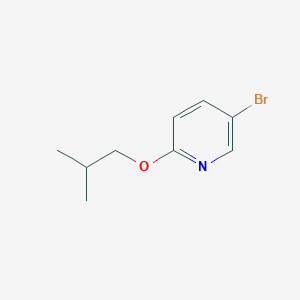

5-Bromo-2-isobutoxypyridine

Description

5-Bromo-2-isobutoxypyridine (CAS: 1251385-87-1) is a halogenated pyridine derivative with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.11 g/mol . It features a pyridine ring substituted with a bromine atom at the 5-position and an isobutoxy group (–OCH₂CH(CH₃)₂) at the 2-position. The isobutoxy substituent enhances lipophilicity, making the compound valuable in medicinal chemistry and agrochemical synthesis. Its structural versatility allows for applications in cross-coupling reactions, ligand design, and intermediate synthesis for pharmaceuticals .

Properties

IUPAC Name |

5-bromo-2-(2-methylpropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-4-3-8(10)5-11-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGNKNXWZBYWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isobutoxypyridine typically involves the bromination of 2-isobutoxypyridine. One common method is the electrophilic aromatic substitution reaction, where 2-isobutoxypyridine is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isobutoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

Major Products Formed:

Substitution Reactions: Formation of substituted pyridines with various functional groups.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

5-Bromo-2-isobutoxypyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isobutoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and isobutoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent groups, halogen types, or heterocyclic frameworks. Below is a systematic comparison:

Substituent Variations on the Pyridine Ring

5-Bromo-3-chloro-2-isobutoxypyridine (CAS: 13472-84-9)

- Molecular Formula: C₉H₁₁BrClNO

- Key Differences : Addition of a chlorine atom at the 3-position.

- Impact : The chlorine increases electronegativity, enhancing reactivity in nucleophilic aromatic substitution. Similarity score: 0.92 (vs. target compound), indicating high structural overlap .

5-Bromo-2-methoxypyridine (CAS: 851607-27-7)

- Molecular Formula: C₆H₆BrNO

- Key Differences : Methoxy (–OCH₃) replaces isobutoxy.

- Impact : Reduced steric bulk lowers lipophilicity but improves solubility in polar solvents. Similarity score: 0.78 .

5-Bromo-N-methylpyridin-2-amine (CAS: 98198-48-2)

- Molecular Formula : C₆H₇BrN₂

- Key Differences : Amine (–NHCH₃) replaces isobutoxy.

- Impact : The amine group enables hydrogen bonding, enhancing solubility and altering reactivity in palladium-catalyzed couplings. Similarity score: 0.78 .

Halogen and Heterocyclic Framework Variations

5-Bromo-2-iodopyridine

- Key Differences : Iodine replaces bromine.

- Impact: Larger atomic radius of iodine increases polarizability, favoring Sonogashira couplings. The compound is pivotal in synthesizing fluorescent probes .

5-Bromo-2-isopropoxypyrimidine (CAS: 121487-12-5)

- Molecular Formula : C₇H₁₀BrN₂O

- Key Differences : Pyrimidine ring (two nitrogen atoms) replaces pyridine.

- Impact : Pyrimidine’s electron-deficient nature enhances reactivity in Suzuki-Miyaura reactions. Applications include antiviral drug intermediates .

Biological Activity

5-Bromo-2-isobutoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a bromine atom at the 5-position and an isobutoxy group at the 2-position of the pyridine ring. This unique structure contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom enhances the compound's binding affinity, while the pyridine ring facilitates interactions with biological systems. The compound may modulate signal transduction pathways, influencing gene expression and metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 20 | 50 |

| Staphylococcus aureus | 25 | 30 |

| Pseudomonas aeruginosa | 18 | 70 |

The compound showed the highest activity against Staphylococcus aureus, indicating its potential use in treating infections caused by this pathogen .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A case study explored its cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cytotoxicity Results

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 15 | 3.0 |

| A549 | 10 | 4.5 |

The results indicated that the compound exhibits a dose-dependent cytotoxic effect, with lower IC50 values suggesting higher potency against lung cancer cells compared to breast cancer cells .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results highlighted its effectiveness against E. coli and S. aureus, suggesting potential applications in developing new antibiotics .

- Anticancer Research : Another study focused on the anticancer properties of pyridine derivatives, revealing that this compound significantly inhibited cell proliferation in MCF-7 and A549 cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.